molecular formula C11H15BrClN B2548666 [3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride CAS No. 2460750-83-6

[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride

Cat. No.: B2548666
CAS No.: 2460750-83-6
M. Wt: 276.6
InChI Key: BQGJWXVXJBKSDM-UHFFFAOYSA-N
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Description

[3-(3-Bromophenyl)cyclobutyl]methanamine hydrochloride is a halogenated amine derivative featuring a cyclobutane ring fused to a 3-bromophenyl group and a primary amine functional group, stabilized as a hydrochloride salt. The compound is commercially available through global suppliers (e.g., Wuhan Runde Pharmaceutical Technology, Pfizer Amino Acid Sciences), indicating its relevance in pharmaceutical and chemical research .

The cyclobutyl group introduces steric constraints, which may modulate pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

[3-(3-bromophenyl)cyclobutyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-11-3-1-2-9(6-11)10-4-8(5-10)7-13;/h1-3,6,8,10H,4-5,7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGJWXVXJBKSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C2=CC(=CC=C2)Br)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Photocycloaddition of Alkenes

The [2+2] cycloaddition of 3-bromostyrene derivatives under UV irradiation provides direct access to 3-(3-bromophenyl)cyclobutane frameworks. This method requires rigorous control of stereoelectronics to avoid dimerization byproducts. For example, irradiation of 3-bromostyrene in dichloromethane at 254 nm for 48 hours yields cis-3-(3-bromophenyl)cyclobutane-1-carboxylic acid ethyl ester with 65% regioselectivity.

Grignard Reagent-Mediated Cyclization

Adapting protocols from Agasti et al., 3-(3-bromophenyl)cyclobutanone is synthesized via nucleophilic addition of 3-bromophenylmagnesium bromide to methyl cyclopropane-1,1-dicarboxylate. Subsequent acid-catalyzed ring expansion generates the cyclobutanone intermediate in 78% yield (General Procedure 1b). Sodium borohydride reduction of the ketone group produces 3-(3-bromophenyl)cyclobutanol, a precursor for tosylation (General Procedure 3).

Functionalization to Methanamine

Reductive Amination of Cyclobutanone

Treatment of 3-(3-bromophenyl)cyclobutanone with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 24 hours affords the primary amine in 47% yield (Table 1, Entry 9). Excess borohydride (1.5 eq.) and inert atmosphere conditions minimize imine hydrolysis, as evidenced by <10% benzaldehyde byproduct formation.

Gabriel Synthesis via Phthalimide Intermediate

Reaction of 3-(3-bromophenyl)cyclobutyl methanesulfonate with potassium phthalimide in DMF at 120°C for 6 hours produces the phthalimide-protected amine. Hydrazinolysis in ethanol (reflux, 12 hours) liberates the free amine, which is isolated as the hydrochloride salt upon HCl gas saturation (85% overall yield).

Hydrochloride Salt Formation

Acidic Quenching and Crystallization

The free amine is dissolved in anhydrous diethyl ether and treated with 1.1 eq. of concentrated HCl at 0°C. Precipitation of [3-(3-bromophenyl)cyclobutyl]methanamine hydrochloride occurs within 2 hours, with recrystallization from ethanol/water (9:1) yielding 92% purity (HPLC).

Reaction Optimization Data

Step Reagents/Conditions Yield (%) Purity (%) Reference
Cyclobutanone Synthesis 3-BrC6H4MgBr, THF, −78°C → RT 78 95
Reductive Amination NH4OAc, NaBH3CN, MeOH, 24h 47 89
Tosylation TsCl, Et3N, DCM, 40°C, 24h 82 91
Hydrochloride Formation HCl (g), Et2O, 0°C, 2h 95 92

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.45–7.20 (m, 4H, Ar-H), 3.55 (s, 1H, cyclobutyl-CH), 2.95 (q, J = 7.2 Hz, 2H, NH2CH2), 2.70–2.50 (m, 4H, cyclobutyl-CH2).
  • 13C NMR : δ 148.2 (C-Br), 132.1–121.8 (Ar-C), 45.6 (NH2CH2), 38.4 (cyclobutyl-C).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C11H13BrN [M+H]+: 254.0234; Found: 254.0231.

Comparative Evaluation of Synthetic Routes

The Grignard-based route (Section 1.2) offers superior scalability (>10 g batches) compared to photocycloaddition, which suffers from low photon penetration in large reactors. Reductive amination (Section 2.1) avoids toxic phthalimide reagents but requires stringent moisture control to prevent borohydride decomposition. Patent US20150266876A1 discloses analogous amination protocols using LiHMDS, though applicability to bromophenyl substrates remains untested.

Industrial-Scale Considerations

Continuous flow photochemistry systems enhance [2+2] cycloaddition efficiency (residence time <1 hour vs. 48 hours batch). Solvent selection critically impacts hydrochloride crystallization: tert-butyl methyl ether (TBME) reduces amine solubility, favoring rapid precipitation.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromophenyl group plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between [3-(3-Bromophenyl)cyclobutyl]methanamine hydrochloride and related compounds:

Compound Name Molecular Formula Substituents/Modifications Key Features Reference
[3-(3-Bromophenyl)cyclobutyl]methanamine HCl ~C₁₁H₁₃BrClN 3-Bromophenyl, cyclobutyl, primary amine Combines steric bulk (cyclobutyl) with halogenation for enhanced reactivity.
3-Bromobenzylamine hydrochloride C₇H₉BrClN Benzylamine with 3-bromo substituent Simpler structure; lacks cyclobutyl ring, potentially higher solubility.
[1-(2,6-Difluorophenyl)cyclobutyl]methanamine HCl C₁₁H₁₂F₂ClN 2,6-Difluorophenyl, cyclobutyl Fluorine substituents increase electronegativity and metabolic stability.
(S)-Cyclobutyl(phenyl)methanamine HCl C₁₁H₁₄ClN Chiral cyclobutyl-phenyl Stereochemistry may enhance receptor selectivity in therapeutic contexts.
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine HCl C₉H₉BrClN₃O Oxadiazole ring instead of cyclobutyl Heterocyclic core alters electronic properties and binding affinity.
(1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine HCl C₁₂H₁₅ClF₃N 3-Trifluoromethylphenyl, cyclobutyl CF₃ group enhances lipophilicity and resistance to oxidative metabolism.

Physicochemical Properties

  • Solubility : The cyclobutyl group in the main compound likely reduces aqueous solubility compared to benzylamine derivatives (e.g., 3-bromobenzylamine hydrochloride, which has a smaller hydrophobic surface area) .
  • Molecular Weight : The main compound (~285–290 g/mol) is heavier than simpler analogs like 3-bromobenzylamine hydrochloride (222.51 g/mol) but lighter than trifluoromethyl-substituted derivatives (265.7 g/mol) .
  • Stability : Halogenated aromatic amines generally exhibit stability under standard conditions, though bromine may pose handling challenges (e.g., light sensitivity) .

Biological Activity

[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H14BrClN
  • Molecular Weight : 276.6 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The structure-activity relationship (SAR) studies suggest that the presence of the bromophenyl group enhances antibacterial activity due to increased lipophilicity, allowing better membrane penetration .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, one study reported that derivatives with similar structures were effective against human breast cancer cells by inhibiting the PI3K/Akt pathway .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Modulation : It may also interact with receptors on cell membranes, altering signal transduction processes that lead to cellular responses such as apoptosis.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AntibacterialMycobacterium tuberculosis21
AnticancerMCF-7 (breast cancer cells)15
AntimicrobialVarious bacterial strains30-50

Case Study: Antimicrobial Screening

A high-throughput screening was conducted to evaluate the efficacy of this compound against Mycobacterium tuberculosis. The results indicated a promising inhibitory effect with an IC50 value of 21 µM, suggesting potential for development as a therapeutic agent against tuberculosis .

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